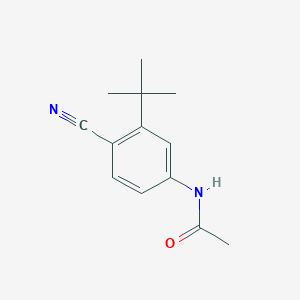

N-(3-tert-butyl-4-cyanophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-tert-butyl-4-cyanophenyl)acetamide, also known as NTBC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NTBC is a white crystalline solid that is soluble in organic solvents and is commonly used as a research tool in various fields of biology and medicine.

作用機序

The mechanism of action of N-(3-tert-butyl-4-cyanophenyl)acetamide involves the inhibition of tyrosine hydroxylase, which leads to a decrease in the production of dopamine and other catecholamines. This inhibition results in a reduction in the toxic metabolites that accumulate in patients with hereditary tyrosinemia type 1, leading to improved liver function and reduced risk of liver failure.

Biochemical and Physiological Effects:

N-(3-tert-butyl-4-cyanophenyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of toxic metabolites in patients with hereditary tyrosinemia type 1, leading to improved liver function. In addition, N-(3-tert-butyl-4-cyanophenyl)acetamide has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

実験室実験の利点と制限

N-(3-tert-butyl-4-cyanophenyl)acetamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for research purposes. Additionally, its mechanism of action is well understood, making it a valuable tool for studying the role of tyrosine hydroxylase in various diseases.

However, there are also limitations to the use of N-(3-tert-butyl-4-cyanophenyl)acetamide in laboratory experiments. Its specificity for tyrosine hydroxylase may limit its usefulness in studying other enzymes or pathways. Additionally, its potential toxicity and side effects may limit its use in certain experiments.

将来の方向性

There are several future directions for research involving N-(3-tert-butyl-4-cyanophenyl)acetamide. One area of interest is the potential use of N-(3-tert-butyl-4-cyanophenyl)acetamide in the treatment of Parkinson's disease, a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons in the brain. N-(3-tert-butyl-4-cyanophenyl)acetamide's ability to inhibit tyrosine hydroxylase and reduce dopamine production may be beneficial in slowing the progression of the disease.

Another area of interest is the development of new analogs of N-(3-tert-butyl-4-cyanophenyl)acetamide that may have improved specificity or potency. These analogs may be useful in studying the role of tyrosine hydroxylase in other diseases or in developing new therapies for hereditary tyrosinemia type 1.

Conclusion:

N-(3-tert-butyl-4-cyanophenyl)acetamide is a valuable tool in scientific research due to its potential therapeutic applications and well-understood mechanism of action. Its use in laboratory experiments has provided valuable insights into the role of tyrosine hydroxylase in various diseases and has the potential to lead to new therapies for hereditary tyrosinemia type 1 and other disorders. Further research is needed to fully explore the potential of N-(3-tert-butyl-4-cyanophenyl)acetamide and its analogs in the treatment of these diseases.

合成法

The synthesis of N-(3-tert-butyl-4-cyanophenyl)acetamide involves the reaction of 3-tert-butyl-4-cyanophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization to obtain pure N-(3-tert-butyl-4-cyanophenyl)acetamide.

科学的研究の応用

N-(3-tert-butyl-4-cyanophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the enzyme tyrosine hydroxylase, which is involved in the production of the neurotransmitter dopamine. This inhibition has been found to be beneficial in the treatment of hereditary tyrosinemia type 1, a rare metabolic disorder that affects the liver.

特性

製品名 |

N-(3-tert-butyl-4-cyanophenyl)acetamide |

|---|---|

分子式 |

C13H16N2O |

分子量 |

216.28 g/mol |

IUPAC名 |

N-(3-tert-butyl-4-cyanophenyl)acetamide |

InChI |

InChI=1S/C13H16N2O/c1-9(16)15-11-6-5-10(8-14)12(7-11)13(2,3)4/h5-7H,1-4H3,(H,15,16) |

InChIキー |

XDOYAQKUNRKKKS-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=C(C=C1)C#N)C(C)(C)C |

正規SMILES |

CC(=O)NC1=CC(=C(C=C1)C#N)C(C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)

![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)

![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)

![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)

![6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)